5-Chloro-3-ethyl-1,2-oxazole
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Overview
Description
5-Chloro-3-ethyl-1,2-oxazole is a heterocyclic organic compound that belongs to the oxazole family. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom. The presence of a chlorine atom at the 5-position and an ethyl group at the 3-position makes this compound unique. Oxazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-ethyl-1,2-oxazole can be achieved through various methods. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-ethyl-2-aminophenol with chloroacetyl chloride in the presence of a base can lead to the formation of this compound. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine, and it is carried out at room temperature.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods. One approach could be the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Catalysts and optimized reaction parameters are often employed to enhance the efficiency and selectivity of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-ethyl-1,2-oxazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The oxazole ring can be subjected to oxidation or reduction reactions, leading to the formation of different derivatives.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions, forming larger ring systems.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium amide or potassium thiolate can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various 5-substituted-3-ethyl-1,2-oxazole derivatives, while oxidation and reduction reactions can lead to the formation of oxazole N-oxides or reduced oxazole derivatives.
Scientific Research Applications
5-Chloro-3-ethyl-1,2-oxazole has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic activities.
Biological Studies: The compound is studied for its biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Material Science: It is used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and heterocyclic systems.
Mechanism of Action
The mechanism of action of 5-Chloro-3-ethyl-1,2-oxazole depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the chlorine and ethyl groups can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved can vary based on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-3-methyl-1,2-oxazole: Similar structure but with a methyl group instead of an ethyl group.
5-Bromo-3-ethyl-1,2-oxazole: Similar structure but with a bromine atom instead of a chlorine atom.
3-Ethyl-1,2-oxazole: Lacks the chlorine atom at the 5-position.
Uniqueness
5-Chloro-3-ethyl-1,2-oxazole is unique due to the specific combination of the chlorine atom at the 5-position and the ethyl group at the 3-position. This combination can influence the compound’s reactivity, biological activity, and physicochemical properties, making it distinct from other oxazole derivatives.
Biological Activity
5-Chloro-3-ethyl-1,2-oxazole is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, presenting case studies, research findings, and data tables to provide a comprehensive overview.
Chemical Structure and Properties
This compound is characterized by the presence of a chloro substituent and an ethyl group on the oxazole ring. Its molecular formula is C5H6ClN2O. The structural features contribute to its reactivity and biological properties.
The biological activity of this compound can be attributed to its interaction with various molecular targets within biological systems. The compound may inhibit specific enzymes or interact with cellular receptors, leading to various pharmacological effects. For instance, its sulfonyl chloride derivative has been noted for its ability to form covalent bonds with nucleophilic sites in biological molecules, potentially disrupting enzyme activity or cellular processes.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties . Similar compounds in this class have shown effectiveness against a range of bacteria and fungi. For example, derivatives of oxazoles have been studied for their antibacterial activities, particularly as sulfonamide derivatives known for their broad-spectrum antimicrobial effects.
Anticancer Properties
In cancer research, compounds containing the oxazole moiety have demonstrated significant anticancer activity . A study highlighted that derivatives of oxazoles can induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and mitochondrial pathway activation . Specifically, compounds related to this compound were screened against various human cancer cell lines, showing promising growth inhibitory effects.
Table 1: Biological Activity Summary of this compound Derivatives
Compound Name | Activity Type | IC50 (µM) | Reference |
---|---|---|---|
This compound | Antimicrobial | Not specified | |
5-Chloro-3-methyl-1,2-oxazole | Anticancer | 0.08 - 0.41 | |
5-Chloro-3-propan-2-yl-1,2-oxazole | Anticancer | 1.9 - 8.2 |
Case Study 1: Anticancer Screening
A recent study screened various oxazole derivatives against the National Cancer Institute (NCI) panel of human cancer cell lines. The results indicated that certain derivatives exhibited GI50 values in the nanomolar range (0.03 - 31.1 µM), suggesting potent anticancer activity . The mechanism involved G2/M phase arrest and apoptosis induction.
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of sulfonamide derivatives derived from oxazoles. These compounds were tested against several bacterial strains and demonstrated significant antibacterial activity, reinforcing the potential application of this compound in treating infections.
Properties
IUPAC Name |
5-chloro-3-ethyl-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClNO/c1-2-4-3-5(6)8-7-4/h3H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFWWYIXQCCHMIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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